4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile
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Overview
Description
4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE is a complex organic compound with the molecular formula C19H13FN2OS2. It is a thiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds to 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE include other thiophene derivatives such as suprofen and articaine. These compounds share a thiophene ring system but differ in their substituents and specific biological activities . The uniqueness of 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12FN3OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-amino-5-benzoyl-2-(3-fluoroanilino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H12FN3OS/c19-12-7-4-8-13(9-12)22-18-14(10-20)15(21)17(24-18)16(23)11-5-2-1-3-6-11/h1-9,22H,21H2 |
InChI Key |
NXTQYQNGKOFCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)F)C#N)N |
Origin of Product |
United States |
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